molecular formula C17H18N4O B2827737 6-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}pyridine-3-carbonitrile CAS No. 2380167-55-3

6-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}pyridine-3-carbonitrile

Cat. No.: B2827737
CAS No.: 2380167-55-3
M. Wt: 294.358
InChI Key: XNVHSQTZJZFVKP-UHFFFAOYSA-N
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Description

6-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}pyridine-3-carbonitrile is a complex organic compound featuring both piperidine and pyridine moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry and drug discovery due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 3-(piperidin-4-ylmethoxy)pyridine with a suitable nitrile source under controlled conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may utilize advanced techniques such as continuous flow chemistry to enhance yield and efficiency. This method allows for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

6-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

6-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}pyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}pyridine-3-carbonitrile involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of lysine-specific demethylase 1 (LSD1), which plays a role in gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}pyridine-3-carbonitrile is unique due to its combination of piperidine and pyridine rings, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound in various research fields .

Properties

IUPAC Name

6-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c18-10-14-3-4-17(20-11-14)21-9-1-2-15(12-21)13-22-16-5-7-19-8-6-16/h3-8,11,15H,1-2,9,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVHSQTZJZFVKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=C(C=C2)C#N)COC3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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